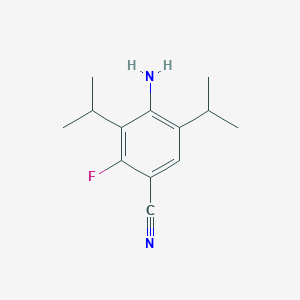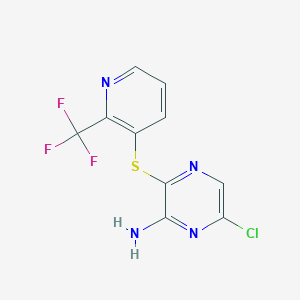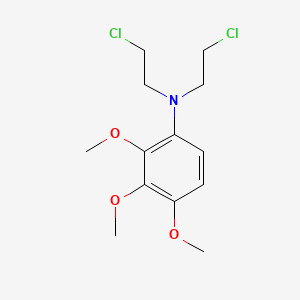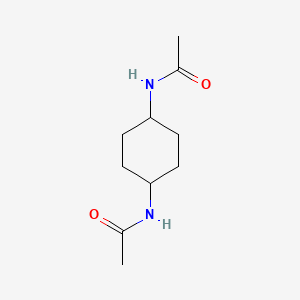
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is a chemical compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methyl group at the 3-position and a 2-oxo-2-phenylethyl group at the 2-position of the isoquinolinium core. The iodide ion serves as the counterion to balance the positive charge on the isoquinolinium moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an N-alkylated 3,4-dihydroisoquinoline derivative, followed by oxidation to form the isoquinolinium salt . The reaction conditions typically involve mild temperatures and the use of oxidizing agents such as potassium carbonate (K2CO3) in the presence of alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding dihydroisoquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: This compound has a similar structure but with a pyridinium core instead of an isoquinolinium core.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide is unique due to its specific substitution pattern and the presence of the isoquinolinium core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6277-81-2 |
|---|---|
Molekularformel |
C18H16INO |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C18H16NO.HI/c1-14-11-16-9-5-6-10-17(16)12-19(14)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NHJIUPKRDVUEOT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)



![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)





![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
